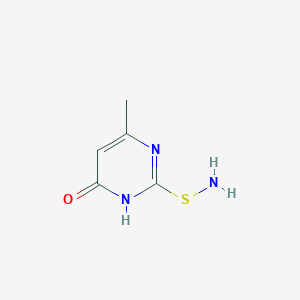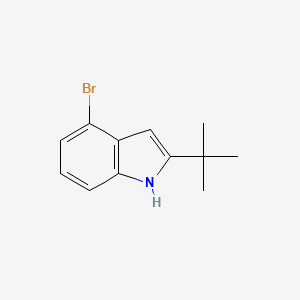
1-(Adamantan-1-yl)cyclopentylmethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)cyclopentylmethacrylate is a compound that combines the unique structural features of adamantane and methacrylate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while methacrylate is a versatile ester used in polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)cyclopentylmethacrylate typically involves the esterification of adamantan-1-yl cyclopentanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)cyclopentylmethacrylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted methacrylate derivatives
Scientific Research Applications
1-(Adamantan-1-yl)cyclopentylmethacrylate has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)cyclopentylmethacrylate is primarily related to its ability to interact with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the methacrylate group can undergo hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
- Adamantan-1-yl acrylate
- Adamantan-1-yl methacrylate
- Adamantan-1-yl vinyl ether
Uniqueness: 1-(Adamantan-1-yl)cyclopentylmethacrylate stands out due to its unique combination of adamantane and cyclopentylmethacrylate, which imparts enhanced thermal stability, mechanical strength, and biocompatibility compared to other similar compounds .
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[1-(1-adamantyl)cyclopentyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-13(2)17(20)21-19(5-3-4-6-19)18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1,3-12H2,2H3 |
InChI Key |
GUABRULTBWPOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


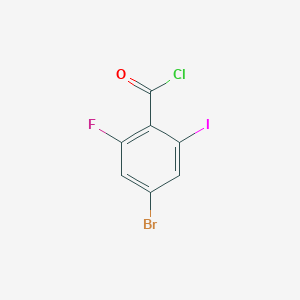
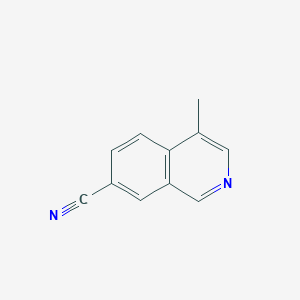
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
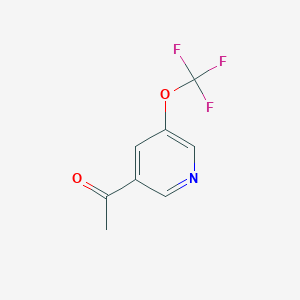
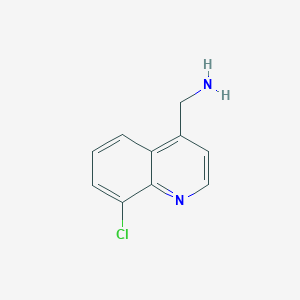
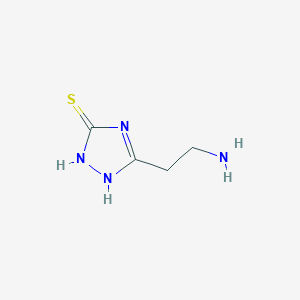
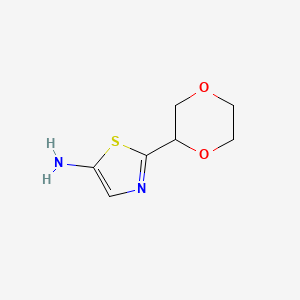
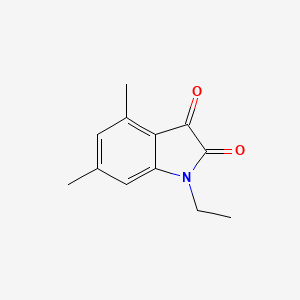
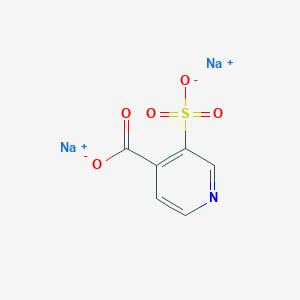
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
